molecular formula C11H11BrO2 B1149259 Ethyl trans-4-bromocinnamate CAS No. 15795-20-7

Ethyl trans-4-bromocinnamate

Cat. No.: B1149259
CAS No.: 15795-20-7
M. Wt: 255.10784
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Description

Ethyl trans-4-bromocinnamate is an organic compound with the molecular formula C11H11BrO2. It is an ester derivative of cinnamic acid, where the ethyl group is attached to the carboxyl group, and a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-4-bromocinnamate can be synthesized through the esterification of trans-4-bromocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl trans-4-aminocinnamate or ethyl trans-4-thiocyanatocinnamate.

    Reduction: Ethyl trans-4-bromohydrocinnamate.

    Oxidation: Ethyl trans-4-bromocinnamic acid.

Scientific Research Applications

Ethyl trans-4-bromocinnamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.

    Industry: this compound is employed in the manufacture of fine chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of ethyl trans-4-bromocinnamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the para position enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

  • Ethyl 4-bromobenzoate
  • Ethyl 4-bromophenylacetate
  • Ethyl 4-bromocrotonate

Comparison: Ethyl trans-4-bromocinnamate is unique due to its conjugated double bond system, which imparts distinct chemical reactivity compared to other brominated esters. This conjugation allows for additional reactions such as Michael addition and Diels-Alder reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKYIPLSLPRTC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-53-1, 15795-20-7
Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)-
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Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-4-bromocinnamate
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Record name Ethyl 4-bromocinnamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromobenzaldehyde (9.25 g) was dissolved in dry dichloromethane (250 ml) at 25° C. under nitrogen. Carbomethoxymethylene triphenylphosphorane (17.4 g) (ex Lancaster) was added and the solution stirred at 25° C. for 18 hours. The solvent was removed under vacuum. The residue was washed with hexane and filtered. Removal of the hexane under vacuum gave ethyl 4-bromocinnamate (12.12 g). NMR 1H; 7.35 (5H,m), 6.38 (1H,d), 4.1(2H,q), 1.35(3H,t).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

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